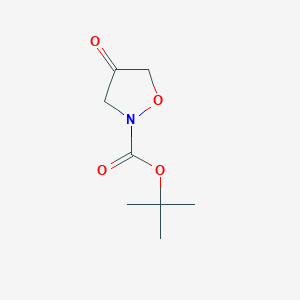

Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate

説明

Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate is a chemical compound with the molecular formula C8H13NO4 . It has a molecular weight of 187.2 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate is 1S/C8H13NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate is a liquid . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not available in the retrieved data.科学的研究の応用

Foldamers Construction

Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate, specifically the 2-oxo-1,3-oxazolidine-4-carboxylic acid, has been designed as a conformationally restricted building block for constructing pseudopeptide foldamers. These foldamers demonstrate a poly(L-Pro)n II-like helical conformation stabilized by intramolecular α-C−H···O=C hydrogen bonds. This acylurethane-based foldameric structure, when appropriately functionalized, shows potential as a robust template for various applications (Tomasini et al., 2003).

Synthesis of D-ribo-phytosphingosine

A derivative of Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate, specifically [4R-[4alpha(S),5alpha]]-2,2-Dimethyl-4-(2-oxo-5-vinyl[1,3]dioxolan-4-yl)oxazolidine-3-carboxylic acid tert-butyl ester, was used in a high-yield synthesis of D-ribo-phytosphingosine. This synthesis involved a key step of microwave-enhanced cross metathesis for chain elongation (Lombardo et al., 2006).

Diastereoselective Alkylation

The compound was utilized in the diastereoselective alkylation of its oxazolidine derivatives. The use of bulky substituents like tert-butyl together with Boc as the N-protecting group led to the exclusive formation of one alkylated diastereomer, showcasing its utility in stereoselective synthesis (Koskinen et al., 2004).

Synthesis of SARS-CoV 3CL Protease Inhibitors

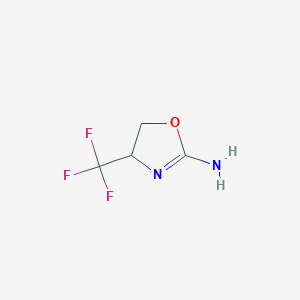

A specific derivative of Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate, namely trifluoromethyl-β-amino alcohol, was synthesized from this compound and used in the formation of peptides possessing a CF3-ketone group. These peptides exhibited inhibitory activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro), indicating its potential in antiviral drug development (Sydnes et al., 2006).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, and H412 . These codes correspond to specific hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and harmful to aquatic life with long-lasting effects (H412) .

特性

IUPAC Name |

tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQSDGVNMBMKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-oxo-1,2-oxazolidine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

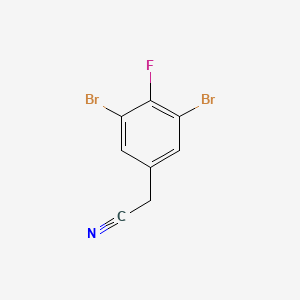

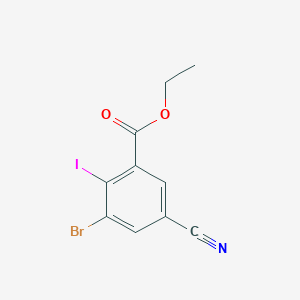

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。